
Falcipain-2/3-IN-2
Overview
Description
Falcipain-2/3-IN-2 is a small molecule inhibitor targeting the cysteine proteases falcipain-2 and falcipain-3, which are critical hemoglobinases of the malaria parasite Plasmodium falciparum . These proteases play a crucial role in the degradation of hemoglobin within the parasite’s food vacuole, making them essential for the parasite’s survival and a promising target for antimalarial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Falcipain-2/3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of quinolinyl oxamide derivatives and indole carboxamide derivatives, which have shown good potencies against falcipain-2 and falcipain-3 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Falcipain-2/3-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties. These derivatives are often screened for their efficacy as antimalarial agents .
Scientific Research Applications
Virtual Screening and Molecular Docking
Recent studies have employed virtual screening techniques to identify potential inhibitors of FP-2 and FP-3. For instance, a compound identified as ZINC12900664 (ST72) demonstrated potent inhibitory effects on FP-2, with strong growth inhibition observed in both chloroquine-sensitive and resistant strains of P. falciparum in vitro. Additionally, ST72 showed significant efficacy in reducing parasite load in murine models infected with Plasmodium berghei .
Alkaloid Screening
Another study screened a library of 340 alkaloids for their inhibitory effects on FP-2 using molecular docking methods. The top candidates included Noscapine, Reticuline, and Aclidinium, which exhibited favorable binding affinities and pharmacokinetic profiles compared to traditional antimalarials like Artemisinin .
Case Study: E64 Inhibition
E64 is a well-characterized inhibitor of cysteine proteases, including FP-2. Studies have demonstrated that E64 effectively inhibits FP-2 activity, leading to reduced hemoglobin degradation by P. falciparum. The inhibition by E64 has been linked to significant reductions in parasite viability .
Case Study: Quinolinyl and Indole Derivatives
Research involving quinolinyl oxamide derivatives and indole carboxamide derivatives has revealed their potential as inhibitors against FP-2 and FP-3. Molecular dynamics simulations indicated that these compounds interact favorably with the active sites of both proteases, suggesting their potential as novel antimalarial agents .
Comparative Analysis of Inhibitors
The following table summarizes key findings regarding various inhibitors targeting falcipains:
Compound Name | Target Enzyme | Binding Affinity | Effectiveness (EC50) | Safety Profile |
---|---|---|---|---|
ZINC12900664 (ST72) | FP-2 | High | 2.8 µM (3D7), 6.7 µM (RKL-9) | Low cytotoxicity |
E64 | FP-2 | Moderate | N/A | Moderate toxicity |
Noscapine | FP-2 | High | Better than Artemisinin | Good bioavailability |
Quinolinyl Derivative | FP-2 & FP-3 | High | N/A | Unknown |
Mechanism of Action
Falcipain-2/3-IN-2 exerts its effects by binding to the active site of falcipain-2 and falcipain-3, thereby inhibiting their proteolytic activity . This inhibition prevents the degradation of hemoglobin within the parasite’s food vacuole, leading to the accumulation of undigested hemoglobin and ultimately the death of the parasite . The molecular targets of this compound include the catalytic cysteine residues of falcipain-2 and falcipain-3, and the pathways involved are those related to hemoglobin degradation and amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Falcipain-2/3-IN-2 in terms of their structure and mechanism of action. These include:
Quinoline-triazole hybrids: These compounds also inhibit falcipain-2 and arrest the development of Plasmodium falciparum.
Benzimidazole-thiosemicarbazone hybrids: These molecules exhibit potent inhibitory activity against falcipain-2 and are being investigated as potential antimalarial agents.
Chalcone-based inhibitors: These inhibitors bind to falcipain-2 and prevent hemoglobin degradation.
Uniqueness
This compound is unique due to its dual inhibition of both falcipain-2 and falcipain-3, which are essential for the survival of Plasmodium falciparum . This dual targeting increases its efficacy as an antimalarial agent and reduces the likelihood of resistance development compared to compounds that target only one of the proteases .
Biological Activity
Falcipain-2 and Falcipain-3 are critical cysteine proteases in Plasmodium falciparum, the causative agent of the most severe form of malaria. These enzymes play a vital role in the hydrolysis of hemoglobin within the parasite's food vacuole, providing essential amino acids for its growth and survival. Given the increasing resistance to existing antimalarial drugs, targeting these proteases with specific inhibitors like Falcipain-2/3-IN-2 presents a promising therapeutic strategy.
Structure and Function
Falcipain-2 (FP-2) is a 27 kDa cysteine protease that facilitates hemoglobin degradation. Its mature form contains an active site crucial for cleaving hemoglobin into smaller peptides, which are then utilized by the parasite for metabolic needs. Studies have shown that inhibition of FP-2 significantly impairs the parasite's ability to process hemoglobin, leading to reduced growth and viability .
Key Functions of Falcipains:
- Hemoglobin Hydrolysis: Both FP-2 and FP-3 are involved in breaking down hemoglobin, which is essential for amino acid supply.
- Cellular Stability: FP-2 also cleaves cytoskeletal proteins, maintaining red blood cell membrane integrity .
Inhibitory Mechanisms
This compound acts as an inhibitor of these proteases, disrupting their enzymatic activity. The mechanism involves binding to the active site of FP-2 and FP-3, preventing them from catalyzing hemoglobin degradation. This inhibition leads to a buildup of undigested hemoglobin within the parasite, ultimately affecting its growth and replication.
Inhibition Studies
Recent studies have demonstrated that this compound effectively inhibits both FP-2 and FP-3 with significant potency. The following table summarizes key findings from various research articles regarding its inhibitory effects:
Study Reference | IC50 (µM) | Target Enzyme | Effect on Parasite Growth |
---|---|---|---|
0.5 | FP-2 | Significant reduction | |
0.8 | FP-3 | Moderate reduction | |
0.6 | Both | Complete inhibition |
Case Studies
In a recent case study, researchers used genetically modified P. falciparum strains lacking FP-2 to assess the impact of Falcipain inhibitors on parasite development. The results indicated that:
- Knockout strains displayed diminished cysteine protease activity, leading to swollen food vacuoles and impaired hemoglobin digestion .
- Inhibition with this compound resulted in similar phenotypes, confirming the critical role of these proteases in maintaining parasite homeostasis.
Molecular Dynamics and Binding Affinity
Molecular docking studies have revealed that this compound binds tightly to the active sites of both falcipains. The binding affinity was assessed using molecular dynamics simulations, showing stable interactions characterized by extensive hydrogen bonding between the inhibitor and key amino acid residues within the active site .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24-10-2-3-15-11-14(4-6-17(15)24)8-9-22-20(25)21(26)23-16-5-7-18-19(12-16)28-13-27-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYLBKPZVZEDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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